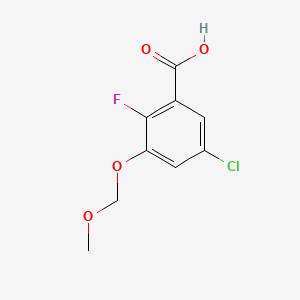
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8ClFO4. It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxymethoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the methoxymethoxy group through etherification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines with coupling agents like EDCI or DCC.
Major Products
The major products formed from these reactions include various substituted benzoic acids, esters, and amides, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid
- 5-Fluoro-2-methoxybenzoic acid
- 2-Fluoro-3-methylbenzoic acid
- 3-Fluoro-5-methoxybenzoic acid
Uniqueness
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and methoxymethoxy groups on the benzene ring provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H8ClFO4 |
|---|---|
Molecular Weight |
234.61 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H8ClFO4/c1-14-4-15-7-3-5(10)2-6(8(7)11)9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
OZIGOZSTUHTMFO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















